molecular formula C8H4Br2FN B1410012 3,4-Dibromo-2-fluorophenylacetonitrile CAS No. 1806346-17-7

3,4-Dibromo-2-fluorophenylacetonitrile

Cat. No.: B1410012
CAS No.: 1806346-17-7
M. Wt: 292.93 g/mol
InChI Key: WFFYAERXQGPVGA-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Br2FN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine atoms at the 3rd and 4th positions and a fluorine atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-fluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:

    Bromination: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3rd and 4th positions.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-fluorophenylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted phenylacetonitriles.

    Reduction: Formation of 3,4-Dibromo-2-fluorophenylethylamine.

    Oxidation: Formation of 3,4-Dibromo-2-fluorobenzoic acid.

Scientific Research Applications

3,4-Dibromo-2-fluorophenylacetonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

    Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Agriculture: Possible use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluorophenylacetonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-2-chlorophenylacetonitrile
  • 3,4-Dibromo-2-iodophenylacetonitrile
  • 3,4-Dibromo-2-methylphenylacetonitrile

Uniqueness

3,4-Dibromo-2-fluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms, which can impart distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific reactivity and properties.

Properties

IUPAC Name

2-(3,4-dibromo-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-6-2-1-5(3-4-12)8(11)7(6)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFYAERXQGPVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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